3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Overview
Description
3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique chemical structure, which combines the properties of benzimidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole typically involves the reaction of benzimidazole derivatives with triazine compounds under specific conditions. One common method involves the condensation of 2-aminobenzimidazole with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole and triazine derivatives.
Substitution: Formation of substituted benzimidazole-triazine compounds with various functional groups.
Scientific Research Applications
3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Additionally, the compound may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-4,6-dioxo(1,2-a)-s-triazinobenzimidazole
- 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
- 4-Butyl-2,6-dioxo(1,2-a)-s-triazinobenzimidazole
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of benzimidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a preferred choice for certain research and industrial purposes.
Properties
IUPAC Name |
3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENGGSVYVKZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194074 | |
Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41136-38-3 | |
Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does the solubility of 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole (STB) change under different pH conditions?
A1: Research indicates that the solubility of STB is influenced by pH. [] This suggests that the chemical environment can significantly impact the behavior of STB, a crucial factor to consider in agricultural applications and environmental studies.
Q2: What are the breakdown products of benomyl and what are the mechanisms behind their formation?
A2: Benomyl degrades into several compounds, including STB and 1-(2-benzimidazolyl)-3-n-butylurea (BBU). [] Understanding the kinetics and mechanisms of this conversion is crucial for assessing the environmental fate and impact of benomyl.
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